3,6-Dichloro-1,2,4,5-tetrazine

Description

The exact mass of the compound 3,6-Dichloro-1,2,4,5-tetrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dichloro-1,2,4,5-tetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-1,2,4,5-tetrazine including the price, delivery time, and more detailed information at info@benchchem.com.

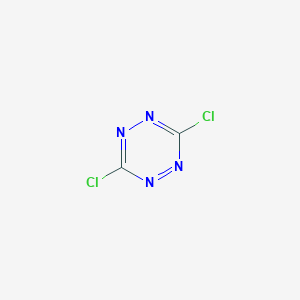

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFMIAFWKZHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106131-61-7 | |

| Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from 3,6-Dihydrazino-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-1,2,4,5-tetrazine (DCT) is a highly reactive and versatile heterocyclic compound. Its electron-deficient tetrazine core, further activated by two chloro substituents, makes it an exceptional building block in various chemical transformations. DCT is a key precursor in the synthesis of advanced materials, including high-energy density materials (HEDMs), and serves as a critical component in bioorthogonal chemistry for applications like peptide stapling and molecular imaging.[1][2] A well-established and efficient method for synthesizing DCT is the direct oxidation and chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[3][4] This guide provides an in-depth overview of this synthetic transformation, including detailed experimental protocols, quantitative data, and a visual workflow.

Reaction Overview

The synthesis involves the conversion of the hydrazino groups of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) to chloro groups. This is typically achieved through an oxidative chlorination reaction. A common and effective reagent for this transformation is trichloroisocyanuric acid (TCCA) in an acetonitrile (B52724) solvent.[3][5] The reaction proceeds readily under mild conditions, providing the target 3,6-dichloro-1,2,4,5-tetrazine in good purity after straightforward purification.

Chemical Equation:

C₂H₆N₈ (DHT) + Oxidizing/Chlorinating Agent → C₂Cl₂N₄ (DCT)

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the reactant and product involved in this synthesis.

Table 1: Physicochemical Properties of 3,6-Dihydrazino-1,2,4,5-tetrazine (Reactant)

| Property | Value | Reference(s) |

| IUPAC Name | (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | [6][7] |

| CAS Number | 5940-53-4 | [6][7] |

| Molecular Formula | C₂H₆N₈ | [6][7] |

| Molecular Weight | 142.12 g/mol | [6][7] |

| Density | 1.73 g/cm³ | [6] |

Table 2: Physicochemical Properties of 3,6-Dichloro-1,2,4,5-tetrazine (Product)

| Property | Value | Reference(s) |

| IUPAC Name | 3,6-dichloro-1,2,4,5-tetrazine | [8] |

| CAS Number | 106131-61-7 | [5][8] |

| Molecular Formula | C₂Cl₂N₄ | [5][8] |

| Molecular Weight | 150.95 g/mol | [5][8] |

| Appearance | Orange solid / Light yellow to brown powder | [2][5] |

| Melting Point | 146-151 °C | [2] |

| Purity (Assay) | 96% - >97% | [2] |

Experimental Protocol

This protocol details the synthesis of 3,6-dichloro-1,2,4,5-tetrazine using trichloroisocyanuric acid as the oxidizing and chlorinating agent.[5]

Materials:

-

3,6-dihydrazino-1,2,4,5-tetrazine (DHT) (12.5 g, 0.09 mol)

-

Trichloroisocyanuric acid (TCCA) (40.8 g, 0.18 mol)

-

Acetonitrile (anhydrous)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 12.5 g (0.09 mol) of 3,6-dihydrazino-1,2,4,5-tetrazine in 350 mL of anhydrous acetonitrile.[5]

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.[5]

-

Reagent Addition: Separately, prepare a solution of 40.8 g (0.18 mol) of trichloroisocyanuric acid in acetonitrile. Add this solution dropwise to the cooled DHT solution with continuous stirring.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 20 minutes.[5]

-

Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts.[5]

-

Solvent Removal: Concentrate the filtrate by removing the acetonitrile under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the resulting crude product by passing it quickly through a silica gel column to yield 3,6-dichloro-1,2,4,5-tetrazine as an orange solid.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3,6-dichloro-1,2,4,5-tetrazine.

Caption: Figure 1: Experimental Workflow for DCT Synthesis.

Safety and Handling

-

3,6-Dichloro-1,2,4,5-tetrazine: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]

-

Trichloroisocyanuric acid: TCCA is a strong oxidizing agent.

-

Acetonitrile: This solvent is flammable and toxic.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of 3,6-dichloro-1,2,4,5-tetrazine from 3,6-dihydrazino-1,2,4,5-tetrazine via oxidative chlorination is a reliable and efficient method for accessing this valuable chemical intermediate. The protocol described, utilizing trichloroisocyanuric acid, offers a practical approach for laboratory-scale production. The resulting high-purity DCT can be employed in a wide array of applications, from the development of novel energetic materials to the synthesis of sophisticated probes for biomedical research.

References

- 1. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem [benchchem.com]

- 5. 3,6-Dichloro-1,2,4,5-tetrazine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,6-Di(hydrazino)-1,2,4,5-tetrazine | C2H6N8 | CID 11982751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,6-Dichloro-1,2,4,5-tetrazine | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dichloro-1,2,4,5-tetrazine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-1,2,4,5-tetrazine is a highly reactive and versatile heterocyclic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and bioconjugation chemistry. Its unique electronic properties, characterized by an electron-deficient tetrazine ring, make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key reactions of 3,6-Dichloro-1,2,4,5-tetrazine, with a focus on its applications in research and drug development.

Physical and Chemical Properties

3,6-Dichloro-1,2,4,5-tetrazine is a light yellow to brown crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂Cl₂N₄ | [2][3] |

| Molecular Weight | 150.95 g/mol | [2][3] |

| Melting Point | 146 - 151 °C | [1][2][4] |

| Boiling Point | 331.0 ± 25.0 °C (Predicted) | [5] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Solubility | Very soluble in organic solvents. | [6] |

| Storage Conditions | 2 - 8 °C | [1][2][4] |

Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine

The most common and well-documented method for the synthesis of 3,6-Dichloro-1,2,4,5-tetrazine is the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine.[6]

Experimental Protocol: Chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine

Materials:

-

3,6-dihydrazino-1,2,4,5-tetrazine

-

Trichloroisocyanuric acid

Procedure:

-

Dissolve 3,6-dihydrazino-1,2,4,5-tetrazine (e.g., 12.5 g, 0.09 mol) in acetonitrile (350 ml) in a reaction vessel.[7]

-

Cool the solution to 0 °C using an ice bath.[7]

-

Slowly add a solution of trichloroisocyanuric acid (e.g., 40.8 g, 0.18 mol) in acetonitrile dropwise to the cooled solution.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 minutes.[7]

-

Filter the reaction mixture to remove any solid byproducts.[7]

-

Remove the solvent from the filtrate under reduced pressure.[7]

-

Purify the resulting crude product by passing it through a short silica (B1680970) gel column to yield 3,6-Dichloro-1,2,4,5-tetrazine as an orange solid.[7]

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,6-Dichloro-1,2,4,5-tetrazine 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem [benchchem.com]

- 7. 3,6-Dichloro-1,2,4,5-tetrazine synthesis - chemicalbook [chemicalbook.com]

3,6-Dichloro-1,2,4,5-tetrazine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of 3,6-dichloro-1,2,4,5-tetrazine, a versatile chemical compound.

Core Molecular Data

The fundamental molecular attributes of 3,6-dichloro-1,2,4,5-tetrazine are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₂Cl₂N₄ | [1][2][3][4][5] |

| Molecular Weight | 150.95 g/mol | [1][3][4][6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 3,6-dichloro-1,2,4,5-tetrazine are beyond the scope of this document. However, a general synthetic approach has been described. One common method involves the reaction of a tetrazine precursor with a chlorinating agent, such as trichloroisocyanuric acid in acetonitrile.[3] For specific, validated protocols, researchers should consult peer-reviewed synthetic chemistry literature.

Visualized Data Relationship

The logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 3,6-Dichloro-1,2,4,5-tetrazine synthesis - chemicalbook [chemicalbook.com]

- 4. 3,6-Dichloro-1,2,4,5-tetrazine | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Dichloro-1,2,4,5-tetrazine [oakwoodchemical.com]

- 6. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem [benchchem.com]

- 7. chemscene.com [chemscene.com]

CAS number for 3,6-Dichloro-1,2,4,5-tetrazine

An In-Depth Technical Guide to 3,6-Dichloro-1,2,4,5-tetrazine

Introduction

3,6-Dichloro-1,2,4,5-tetrazine, a versatile chemical compound, is recognized for its unique properties and wide-ranging applications, particularly as a foundational building block in organic chemistry and in the synthesis of energetic materials.[1] This nitrogen-rich heterocycle is characterized by a six-membered aromatic ring containing four nitrogen atoms and two chlorine substituents. The presence of electron-withdrawing chlorine atoms significantly enhances the electrophilicity of the tetrazine core, making it highly reactive and valuable for various chemical transformations.[2] Its enhanced stability and reactivity make it an ideal candidate for researchers focused on developing new materials with explosive or propellant characteristics.[1] Furthermore, its ability to participate in diverse chemical reactions allows for the creation of complex molecules utilized in pharmaceuticals, agrochemicals, and advanced materials.[1][2] A significant area of application is in bioorthogonal chemistry, where its rapid and specific reactions are used for labeling biomolecules in living systems.[2]

Physicochemical and Computational Data

A summary of the key properties of 3,6-Dichloro-1,2,4,5-tetrazine is presented below. This data is essential for its handling, application in synthesis, and computational modeling.

| Property | Value |

| CAS Number | 106131-61-7[1][3][4][5][6][7] |

| Molecular Formula | C₂Cl₂N₄[1][3][4][5][7] |

| Molecular Weight | 150.95 g/mol [1][4][5][7] |

| Appearance | Light yellow to brown powder/crystal[1][6] |

| Melting Point | 146 - 151 °C[1] |

| Purity | ≥95-97% (HPLC)[1][4][5][6] |

| SMILES | ClC1=NN=C(Cl)N=N1[4] |

| Topological Polar Surface Area (TPSA) | 51.56 Ų[4] |

| LogP | 0.5734[4] |

| Storage Temperature | 2 - 8 °C[1] or -20°C[4] |

Synthesis and Experimental Protocols

The synthesis of 3,6-dichloro-1,2,4,5-tetrazine is a critical process for its subsequent use in various applications. A prevalent and well-documented strategy involves the direct chlorination of a precursor molecule.

General Synthetic Route

A common method for synthesizing 3,6-dichloro-1,2,4,5-tetrazine is through the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[2] DHT itself is typically prepared in a multi-step process that starts from guanidine (B92328) hydrochloride and hydrazine.[2][8] The final chlorination step converts DHT into the target compound.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthonix, Inc > Synthons > 106131-61-7 | 3,6-Dichloro-1,2,4,5-tetrazine [synthonix.com]

- 6. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3,6-Dichloro-1,2,4,5-tetrazine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

solubility of 3,6-Dichloro-1,2,4,5-tetrazine in organic solvents

An In-depth Technical Guide on the Solubility of 3,6-Dichloro-1,2,4,5-tetrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dichloro-1,2,4,5-tetrazine, a pivotal intermediate in the synthesis of various functional molecules. A detailed understanding of its solubility is crucial for its application in organic synthesis, materials science, and drug development. This document outlines experimental protocols for solubility determination, synthesis, and key reactions, and presents available data in a structured format.

Quantitative Solubility Data

Precise quantitative data on the solubility of 3,6-dichloro-1,2,4,5-tetrazine in a wide array of organic solvents is not extensively documented in publicly available literature. However, its use in various reactions indicates its solubility in several common organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 3,6-Dichloro-1,2,4,5-tetrazine in Various Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | Data not available |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data not available | Data not available |

| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | Data not available |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | Data not available |

Experimental Protocols

Determination of Solubility

The following is a general protocol for the gravimetric determination of the solubility of 3,6-dichloro-1,2,4,5-tetrazine in an organic solvent.

Materials:

-

3,6-dichloro-1,2,4,5-tetrazine

-

Selected organic solvent (analytical grade)

-

Saturated solution of the compound in the chosen solvent

-

Analytical balance

-

Vials with caps

-

Constant temperature bath

-

Volumetric flasks

-

Pipettes

-

Filter (0.45 µm PTFE)

Procedure:

-

Prepare a saturated solution by adding an excess of 3,6-dichloro-1,2,4,5-tetrazine to the chosen solvent in a sealed vial.

-

Equilibrate the solution by stirring at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand at the constant temperature to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated pipette.

-

Filter the withdrawn solution through a 0.45 µm filter to remove any suspended particles.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solute.

-

Calculate the solubility in g/100 mL and mol/L.

Synthesis of 3,6-dichloro-1,2,4,5-tetrazine

A common synthetic route to 3,6-dichloro-1,2,4,5-tetrazine involves the chlorination of a precursor. One such method is the reaction of 3,6-dihydrazino-1,2,4,5-tetrazine with a chlorinating agent. A representative procedure is outlined below.

Materials:

-

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sulfuryl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,6-dichloro-1,2,4,5-tetrazine as a colored solid.

Key Reaction Pathways and Workflows

3,6-dichloro-1,2,4,5-tetrazine is a versatile building block, primarily utilized in nucleophilic aromatic substitution and inverse-electron-demand Diels-Alder reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrazine ring, further enhanced by the two chlorine atoms, makes it highly susceptible to nucleophilic attack. This allows for the facile displacement of the chlorine atoms by a variety of nucleophiles.

Nucleophilic aromatic substitution pathway.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

3,6-dichloro-1,2,4,5-tetrazine can act as an electron-poor diene in IEDDA reactions with electron-rich dienophiles, such as strained alkenes or alkynes. This "click" reaction is known for its high speed and specificity.

Workflow for the IEDDA reaction.

The Chemistry of 1,2,4,5-Tetrazines: A Technical Guide for Researchers and Drug Development Professionals

Introduction to 1,2,4,5-Tetrazine (B1199680) Chemistry

The 1,2,4,5-tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, has emerged as a cornerstone of modern chemical biology and drug development.[1][2] Initially explored for their applications as high-energy materials, these nitrogen-rich heterocycles have garnered significant attention for their unique chemical properties, most notably their role as exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][3] This reactivity forms the basis of their widespread use in bioorthogonal chemistry, enabling the selective labeling and tracking of biomolecules in complex biological systems.[3][4][5]

1,2,4,5-tetrazines are characterized by their intense color, typically ranging from red to purple, and their stability compared to other tetrazine isomers.[2] Their electron-deficient nature makes them highly reactive towards electron-rich dienophiles, such as strained alkenes and alkynes.[6][7] This "click" reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for in vivo applications.[4][5][8]

This technical guide provides an in-depth overview of the core aspects of 1,2,4,5-tetrazine chemistry, including their synthesis, key reactions, and applications in research and drug development. It is intended to serve as a comprehensive resource for scientists seeking to leverage the power of tetrazine chemistry in their work.

Synthesis of 1,2,4,5-Tetrazine Derivatives

The synthesis of functionalized 1,2,4,5-tetrazines is crucial for their application in various fields. Several methods have been developed to construct the tetrazine ring, with the Pinner synthesis and its variations being the most common.[9]

The Pinner synthesis involves the reaction of an iminoester with hydrazine (B178648) to form an amidrazone, which then cyclizes in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine. Subsequent oxidation affords the aromatic 1,2,4,5-tetrazine.[9][10] A more direct "Pinner-like" approach involves the one-pot reaction of nitriles with hydrazine.[9] While effective for symmetrical tetrazines, the synthesis of unsymmetrical derivatives using two different nitriles can lead to a mixture of products.[9]

Other synthetic routes include the condensation of imidoyl chlorides with hydrazine, which is particularly useful for preparing unsymmetrical tetrazines, and methods starting from guanidine (B92328) derivatives or aldehydes.[2]

The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction. The yields of these reactions can vary significantly based on the substrates and reaction conditions.

Table 1: Selected Synthetic Yields of 1,2,4,5-Tetrazine Derivatives

| 1,2,4,5-Tetrazine Derivative | Starting Materials | Synthetic Method | Yield (%) | Reference |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | 4-(aminomethyl)benzonitrile, hydrazine | Pinner-like | 17 | [11] |

| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride | 6-aminohexanenitrile, hydrazine | Pinner-like | 6 | [11] |

| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | 4-cyanobenzoic acid, 2-cyanopyridine, hydrazine | Pinner-like | 3 | [12] |

| 3,6-bis(methylthio)-1,2,4,5-tetrazine | bis(carboxymethyl)trithiocarbonate, methyl iodide | Multi-step | 84 | [2] |

| 3,6-disubstituted 1,2,4,5-tetrazines | Imidoyl chlorides, hydrazine | Imidoyl chloride condensation | 45-61 | [2] |

Key Reactions and Properties

The chemical reactivity of 1,2,4,5-tetrazines is dominated by their electron-deficient nature, which makes them potent dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reaction is the cornerstone of their utility in bioorthogonal chemistry.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a 1,2,4,5-tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), is a [4+2] cycloaddition that is exceptionally fast and selective.[4][8] The reaction proceeds through an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[4] This irreversible reaction is highly efficient in aqueous media and at physiological pH, making it ideal for biological applications.[8]

The kinetics of the IEDDA reaction are highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.

Figure 1: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and trans-cyclooctene (TCO).

Table 2: Second-Order Rate Constants for the IEDDA Reaction of 1,2,4,5-Tetrazines with TCO

| Tetrazine Derivative | k₂ (M⁻¹s⁻¹) at 37°C in PBS | Reference |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | 26,000 | [11] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 820 | [11] |

| 3-(4-fluorophenyl)-6-methyl-1,2,4,5-tetrazine | 5,300 | [11] |

| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 22,000 | [11] |

| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine | 4,900 | [11] |

| 3-methyl-6-(pentan-5-yl)-1,2,4,5-tetrazine | 210 | [11] |

| 3-(4-fluorophenyl)-6-(pentan-5-yl)-1,2,4,5-tetrazine | 2,300 | [11] |

| 3-(pyridin-2-yl)-6-(pentan-5-yl)-1,2,4,5-tetrazine | 4,400 | [11] |

| 3-phenyl-6-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine | 30,000 | [11] |

Experimental Protocols

Protocol 1: General Synthesis of 3,6-Disubstituted 1,2,4,5-Tetrazines via a Pinner-like Reaction

This protocol describes a general method for the synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine.[12]

Materials:

-

Appropriate nitrile or imidate ester

-

Hydrazine (anhydrous or hydrate)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

-

Deionized water

Procedure:

-

Dissolve the nitrile (2 mmol) in hydrazine.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80°C) for a designated time (30 minutes to 2 hours).

-

After the reaction is complete, the crude mixture containing the dihydrotetrazine intermediate is cooled.

-

The dihydrotetrazine is oxidized by the addition of an aqueous solution of sodium nitrite followed by 2% aqueous HCl.

-

The resulting 1,2,4,5-tetrazine is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or HPLC to yield the desired 1,2,4,5-tetrazine derivative.

Protocol 2: Bioorthogonal Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore

This protocol outlines the general procedure for labeling a protein that has been previously modified with a trans-cyclooctene (TCO) group.[1]

Materials:

-

TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Tetrazine-fluorophore conjugate (stock solution in DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

-

Prepare a solution of the TCO-modified protein in PBS.

-

Add a 5- to 10-fold molar excess of the tetrazine-fluorophore stock solution to the protein solution. The final concentration of DMSO should be kept low (typically <5% v/v) to prevent protein denaturation.

-

Gently mix the solution and incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

Purify the labeled protein from the unreacted tetrazine-fluorophore using an SEC column equilibrated with PBS.

-

Collect the colored fractions containing the labeled protein conjugate.

-

Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling by measuring the absorbance of the protein and the fluorophore. Further analysis can be performed by SDS-PAGE or mass spectrometry.

Applications in Research and Drug Development

The unique properties of 1,2,4,5-tetrazines have led to their widespread application in various areas of research and drug development, primarily leveraging their role in bioorthogonal chemistry.

Pre-targeted Imaging and Therapy

A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[13][14] In this two-step approach, a biomolecule (e.g., an antibody) functionalized with a TCO group is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a small, tetrazine-labeled imaging agent (e.g., a radionuclide or a fluorophore) is administered. The tetrazine rapidly and specifically reacts with the TCO-tagged antibody at the target, enabling high-contrast imaging or targeted delivery of a therapeutic payload.[13][14] This strategy improves the target-to-background ratio and reduces off-target toxicity.

Figure 2: Experimental workflow for pre-targeted cell imaging using tetrazine-TCO ligation.

Live-Cell Imaging and Super-Resolution Microscopy

The fast kinetics and bioorthogonality of the tetrazine-TCO ligation make it an excellent tool for live-cell imaging.[1][15] By labeling specific proteins or other biomolecules with TCO through genetic or chemical methods, researchers can track their dynamics in real-time by introducing a tetrazine-conjugated fluorophore. Furthermore, the use of specific tetrazine-dye conjugates has enabled super-resolution microscopy, allowing for the visualization of cellular structures with unprecedented detail.[16]

Drug Delivery and Prodrug Activation

Tetrazine chemistry is also being explored for targeted drug delivery and prodrug activation.[3] A drug can be attached to a tetrazine or TCO moiety, rendering it inactive. Upon introduction of the corresponding reactive partner at a specific location, the IEDDA reaction can trigger the release of the active drug, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

Spectroscopic Data

The characterization of 1,2,4,5-tetrazine derivatives is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 3: Spectroscopic Data for Selected 1,2,4,5-Tetrazine Derivatives

| Compound | ¹H NMR (500 MHz, Solvent) δ ppm | ¹³C NMR (125 MHz, Solvent) δ ppm | HRMS-ESI [M+H]⁺ m/z | Reference |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | 4.37 (2H, s), 7.75 (2H, d, J = 8.0 Hz), 8.54 (2H, d, J = 8.0 Hz), 10.43 (1H, s) (D₂O) | 169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 (D₂O) | calcd for [C₉H₁₀N₅]⁺ 188.0931, found 188.0934 | [11] |

| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride | 1.53 (2H, pentet, J = 15.5 Hz), 1.75 (2H, pentet, J = 15.5 Hz), 1.99 (2H, pentet, J = 15.5 Hz), 3.02 (2H, t, J = 7.5 Hz), 3.39 (2H, t, J = 7.5 Hz), 10.36 (1H, s) (D₂O) | 175.63, 160.63, 42.25, 37.13, 29.71, 29.35, 27.99 (D₂O) | calcd for [C₇H₁₄N₅]⁺ 168.1244, found 168.1241 | [11] |

| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | 7.74 (1H, t, J = 6.5 Hz), 8.17 (1H, d, J = 7.5 Hz), 8.24 (2H, d, J = 9.0 Hz), 8.62 (1H, d, J = 8.0 Hz), 8.69 (2H, d, J = 8.5 Hz), 8.95 (1H, d, J = 3.5) (DMSO-d₆) | 165.57, 162.02, 161.99, 149.46, 148.89, 136.78, 134.39, 133.16, 129.14, 126.92, 125.57, 123.09 (DMSO-d₆) | calcd for [C₁₄H₁₀N₅O₂]⁺ 280.0829, found 280.0827 | [12] |

Conclusion

The field of 1,2,4,5-tetrazine chemistry has undergone rapid development, transforming these once niche heterocycles into indispensable tools for chemical biology, drug development, and materials science. Their remarkable reactivity in inverse-electron-demand Diels-Alder reactions, coupled with their biocompatibility, has enabled unprecedented control over the labeling and manipulation of biological systems. As synthetic methodologies continue to improve and our understanding of their properties deepens, the applications of 1,2,4,5-tetrazines are poised to expand even further, promising exciting new avenues for scientific discovery and therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 3,6-Dichloro-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic character of 3,6-dichloro-1,2,4,5-tetrazine (DCT), a cornerstone reagent in modern organic synthesis and bioconjugation. The inherent electron deficiency of the 1,2,4,5-tetrazine (B1199680) ring, significantly amplified by the inductive effect of two chlorine substituents, renders DCT a highly reactive electrophile. This document details the theoretical underpinnings of its reactivity, supported by quantitative data from kinetic studies of its key reactions: inverse-electron-demand Diels-Alder (IEDDA) cycloadditions and nucleophilic aromatic substitutions (SNAr). Detailed experimental protocols for the synthesis of DCT and its utilization in these transformations are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of its chemistry.

Core Principles of Electrophilicity in 3,6-Dichloro-1,2,4,5-tetrazine

The pronounced electrophilicity of 3,6-dichloro-1,2,4,5-tetrazine is a direct consequence of its electronic structure. The 1,2,4,5-tetrazine ring is an electron-poor aromatic system due to the presence of four electronegative nitrogen atoms. This inherent electron deficiency results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the tetrazine ring an excellent electron acceptor.[1]

The introduction of two chlorine atoms at the 3 and 6 positions further amplifies this effect. The strong electron-withdrawing nature of the chlorine atoms significantly lowers the energy of the LUMO, thereby enhancing the electrophilicity of the tetrazine core.[1] This heightened reactivity makes DCT highly susceptible to reactions with a wide range of nucleophiles and electron-rich dienophiles.

Frontier Molecular Orbital (FMO) Theory and Reactivity

The reactivity of 3,6-dichloro-1,2,4,5-tetrazine in its most prominent reactions can be effectively rationalized using Frontier Molecular Orbital (FMO) theory.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: In this cycloaddition, the tetrazine acts as the electron-deficient diene. The reaction rate is primarily governed by the energy gap between the LUMO of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., a strained alkene). A smaller energy gap leads to a faster reaction. The low-lying LUMO of DCT makes it an exceptionally reactive diene in IEDDA reactions.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions: The attack of a nucleophile on the electron-deficient carbon atoms of the tetrazine ring is the key step in SNAr reactions. The low LUMO energy of DCT facilitates this nucleophilic attack, making the substitution of the chlorine atoms favorable.

The relationship between substituent electronic effects and reactivity is a key principle. Electron-withdrawing groups on the tetrazine ring lower the LUMO energy and thus accelerate the rate of IEDDA reactions. Conversely, electron-donating groups raise the LUMO energy, leading to slower reaction rates.

Quantitative Analysis of Electrophilicity

The electrophilic nature of 3,6-dichloro-1,2,4,5-tetrazine is quantitatively reflected in the kinetics of its reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Kinetics

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, and the reactivity of various tetrazines has been extensively studied. While specific kinetic data for 3,6-dichloro-1,2,4,5-tetrazine is not as abundant in comparative tables, the principles of its high reactivity are well-established. Generally, tetrazines with electron-withdrawing substituents exhibit faster reaction rates. For context, the following table presents kinetic data for various substituted tetrazines with common dienophiles. It is anticipated that 3,6-dichloro-1,2,4,5-tetrazine would exhibit reactivity at the higher end of the spectrum due to the strong electron-withdrawing nature of the chlorine atoms.

Table 1: Second-Order Rate Constants for IEDDA Reactions of Various Tetrazines

| Tetrazine Derivative | Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Solvent |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | 9:1 Methanol/Water |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |

| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.7 | Methanol |

| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |

Data compiled from various sources, intended for comparative purposes.

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics

A kinetic investigation of the SNAr reaction of 3,6-dichloro-1,2,4,5-tetrazine (DCT) with a series of biothiols has provided valuable quantitative insights into its electrophilicity. The reactions were monitored spectrophotometrically by following the disappearance of DCT at 370 nm.

Table 2: Kinetic Data for the SNAr Reaction of 3,6-Dichloro-1,2,4,5-tetrazine with Biothiols

| Biothiol | Second-Order Rate Constant (k_N, M⁻¹s⁻¹) |

| Cysteine | 1.81 ± 0.05 |

| Homocysteine | 1.13 ± 0.04 |

| Cysteinyl-glycine | 0.98 ± 0.03 |

| N-acetylcysteine | 0.82 ± 0.02 |

| Glutathione | 0.45 ± 0.01 |

Reaction conditions: 20mM HEPES buffer, pH 7.4, 1% DMSO. Data sourced from a kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols.[2]

The kinetic data is consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step.[2]

Experimental Protocols

Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine

This protocol is adapted from a reported synthesis.[2]

Materials:

-

Compound 4 (precursor, specific structure to be sourced from the cited literature)

-

Trichloroisocyanuric acid

Procedure:

-

Dissolve Compound 4 (12.5 g, 0.09 mol) in 350 ml of acetonitrile at 0 °C.

-

Add a solution of trichloroisocyanuric acid (40.8 g, 0.18 mol) in acetonitrile dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.

-

Filter the reaction mixture.

-

Remove the volatiles from the filtrate under reduced pressure.

-

Purify the resulting residue by passing it quickly through a silica (B1680970) gel column to yield 3,6-dichloro-1,2,4,5-tetrazine as an orange solid.

General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol provides a general procedure for conducting an IEDDA reaction with a tetrazine derivative.

Materials:

-

3,6-dichloro-1,2,4,5-tetrazine

-

Dienophile (e.g., norbornene derivative, trans-cyclooctene derivative)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane)

Procedure:

-

Dissolve 3,6-dichloro-1,2,4,5-tetrazine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the dienophile in the same solvent to the tetrazine solution. A slight excess of the dienophile may be used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

For more detailed monitoring, thin-layer chromatography (TLC) or LC-MS can be employed.

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Protocol for Kinetic Measurements of SNAr Reactions by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the kinetics of the SNAr reaction of 3,6-dichloro-1,2,4,5-tetrazine with a nucleophile.

Equipment and Materials:

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

-

3,6-dichloro-1,2,4,5-tetrazine (DCT) stock solution in a suitable solvent (e.g., DMSO)

-

Nucleophile stock solution in the reaction buffer (e.g., HEPES buffer)

-

Reaction buffer

Procedure:

-

Prepare a stock solution of DCT in DMSO.

-

Prepare a series of stock solutions of the nucleophile in the reaction buffer at various concentrations.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, mix the reaction buffer and the nucleophile solution.

-

Initiate the reaction by adding a small volume of the DCT stock solution to the cuvette and mix quickly. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the DCT concentration to ensure pseudo-first-order kinetics.

-

Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the maximum absorbance of DCT (around 370 nm) over time.

-

The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay curve to a single exponential function.

-

The second-order rate constant (k_N) is then calculated by plotting k_obs against the concentration of the nucleophile and determining the slope of the resulting linear plot.

Mandatory Visualizations

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on DCT.

Caption: Experimental Workflow for Sequential SNAr and IEDDA Reactions.

Caption: FMO Diagram for the IEDDA Reaction of DCT.

References

The Role of Chlorine Substituents in Tetrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of chlorine substituents in modulating the reactivity of 1,2,4,5-tetrazines, a class of compounds at the forefront of bioorthogonal chemistry. Chlorine, as an electron-withdrawing group, significantly influences the electronic properties of the tetrazine core, thereby impacting its stability and reaction kinetics in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions. This document details the synthesis of chloro-substituted tetrazines, presents quantitative data on their reactivity with various dienophiles, and provides detailed experimental protocols for their use in bioconjugation and other applications relevant to drug development. The guide is intended to be a valuable resource for researchers and scientists working in chemical biology, medicinal chemistry, and materials science.

Introduction: The Significance of Tetrazine Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile has emerged as a powerful tool in bioorthogonal chemistry due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][2] These characteristics make tetrazine-based chemistry ideal for a wide range of applications, including live-cell imaging, pretargeted drug delivery, and the development of novel biomaterials.[3][4][5]

The reactivity of the tetrazine core can be finely tuned by the introduction of various substituents. Electron-withdrawing groups (EWGs) are known to accelerate the iEDDA reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, which is the key interacting orbital with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[2][6][7] Conversely, electron-donating groups (EDGs) generally decrease the reaction rate but can enhance the stability of the tetrazine ring.[2][6]

The Role of Chlorine: An Electron-Withdrawing Substituent

Chlorine, as a halogen, is a classic electron-withdrawing group due to its electronegativity. When attached to the tetrazine ring, it significantly influences the electronic properties and, consequently, the reactivity of the molecule.

Electronic Effects of Chlorine on the Tetrazine Core

The presence of one or more chlorine atoms on the 1,2,4,5-tetrazine (B1199680) ring lowers the energy of the LUMO, making the tetrazine more electrophilic and thus more reactive in iEDDA reactions.[2][8] Computational studies have shown that chlorine-bearing tetrazines exhibit reactivity in line with predictions based on their LUMO+1 orbital energies, confirming the role of chlorine as an electron-withdrawing substituent that enhances reactivity.

The Reactivity-Stability Trade-off

A critical consideration in the design of tetrazine probes is the inherent trade-off between reactivity and stability.[6][9] Highly reactive tetrazines, often bearing strong electron-withdrawing groups, can be less stable in aqueous or biological media, potentially undergoing degradation before reacting with the target dienophile.[10] While chlorine enhances reactivity, the stability of chloro-substituted tetrazines, particularly in complex biological environments, must be carefully evaluated for specific applications. For instance, some studies suggest that tetrazines with increased reactivity due to EWGs may show decreased stability under physiological conditions.[10]

Synthesis of Chloro-Substituted Tetrazines

The synthesis of chloro-substituted tetrazines is a key step in accessing a diverse range of functionalized tetrazine probes.

Synthesis of 3,6-dichloro-1,2,4,5-tetrazine

3,6-dichloro-1,2,4,5-tetrazine is a versatile and commercially available precursor for the synthesis of various asymmetrically substituted tetrazines.[11][12]

Synthesis of Unsymmetrical Chloro-Substituted Tetrazines

Unsymmetrically substituted tetrazines are highly valuable as they allow for the introduction of different functionalities, such as a targeting moiety and a reporter group, onto the same molecule. A common strategy to synthesize these compounds is through a sequential nucleophilic aromatic substitution (SNAr) on 3,6-dichloro-1,2,4,5-tetrazine.[11][13] The first substitution with a nucleophile (e.g., an amine or an alcohol) yields a mono-chloro-mono-substituted tetrazine. The remaining chlorine atom can then be displaced by a second, different nucleophile or used in cross-coupling reactions.

The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack, facilitating the displacement of the chlorine atoms. The reaction conditions for SNAr on 3,6-dichlorotetrazine can be tuned to achieve mono- or di-substitution.[11]

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful method for introducing carbon-carbon bonds and further functionalizing chloro-substituted tetrazines.[13][14][15]

Quantitative Data on Tetrazine Reactivity

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The following tables summarize available quantitative data for the iEDDA reaction of various substituted tetrazines with dienophiles. While specific data for a wide range of chloro-substituted tetrazines is still emerging, the provided data illustrates the general trends in tetrazine reactivity.

Table 1: Second-Order Rate Constants (k₂) for the iEDDA Reaction of Various Tetrazines with trans-Cyclooctene (B1233481) (TCO) Derivatives

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 25 | ~2,000 | [7] |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 26,000 ± 500 | [7] |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 820 ± 70 | [7] |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 5,300 ± 400 | [7] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | - | - | - | [16] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 3.6 | [16] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 118 | [16] |

| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 2.7 | [16] |

Table 2: Stability of Selected Tetrazine Derivatives

| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Reference |

| Pyridyl-substituted tetrazines | Serum | Variable, can be low | [7] |

| Phenyl-substituted tetrazines | Serum | Generally more stable than pyridyl-substituted | [9] |

| Mono-aryl-substituted tetrazines | PBS or FBS | Can be prone to decomposition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving chloro-substituted tetrazines.

Synthesis of an Unsymmetrical Chloro-Tetrazine: 3-Anilino-6-chloro-1,2,4,5-tetrazine

Materials:

-

3,6-dichloro-1,2,4,5-tetrazine

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add aniline (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (1.1 eq).

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 1-2 hours), quench the reaction with water.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 3-anilino-6-chloro-1,2,4,5-tetrazine.

General Protocol for Sonogashira Coupling of a Chloro-Tetrazine

Materials:

-

3-Amino-6-chloro-1,2,4,5-tetrazine derivative

-

Terminal alkyne (e.g., phenylacetylene)

-

Pd(PPh₃)₂Cl₂ (Palladium catalyst)

-

CuI (Copper(I) iodide co-catalyst)

-

Triethylamine (Et₃N) as base and solvent

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-amino-6-chloro-1,2,4,5-tetrazine derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-tetrazine.

Protocol for iEDDA Reaction and Kinetic Measurement

Materials:

-

Chloro-substituted tetrazine

-

Dienophile (e.g., a trans-cyclooctene derivative)

-

UV-Vis spectrophotometer

-

Appropriate solvent (e.g., acetonitrile, PBS)

Procedure:

-

Prepare stock solutions of the chloro-substituted tetrazine and the dienophile in the desired solvent.

-

To determine the second-order rate constant, perform the reaction under pseudo-first-order conditions by using a large excess (at least 10-fold) of the dienophile.

-

Monitor the disappearance of the characteristic tetrazine absorbance (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.

-

Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Applications in Drug Development and Research

The unique reactivity of chloro-substituted tetrazines makes them valuable tools in various stages of drug development and biomedical research.

Bioconjugation and Protein Labeling

Chloro-substituted tetrazines can be functionalized with various moieties and then used to label proteins and other biomolecules that have been modified with a dienophile. This is a powerful strategy for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.

Pretargeted Imaging

Pretargeted imaging is a two-step approach where a targeting molecule (e.g., an antibody) modified with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging agent carrying the tetrazine moiety is administered, which then reacts specifically with the pre-targeted dienophile.[3][4] This strategy can significantly improve the target-to-background ratio in imaging modalities like PET and SPECT. Chloro-substituted tetrazines, with their tunable reactivity, are promising candidates for the development of novel imaging agents for this purpose.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical relationships and workflows in experiments involving chloro-substituted tetrazines.

Conclusion

Chlorine substituents play a crucial role in modulating the reactivity of 1,2,4,5-tetrazines for applications in bioorthogonal chemistry. As electron-withdrawing groups, they enhance the reactivity of the tetrazine core in inverse-electron-demand Diels-Alder reactions, a key feature for rapid and efficient bioconjugation. The ability to synthesize a wide array of unsymmetrically substituted chloro-tetrazines through established synthetic routes, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a versatile platform for the development of novel probes, imaging agents, and targeted therapeutics. While the reactivity-stability trade-off needs to be carefully considered for in vivo applications, the strategic incorporation of chlorine atoms into the tetrazine scaffold offers a powerful approach to fine-tune the properties of these remarkable bioorthogonal tools. Further research into the quantitative structure-activity relationships of chloro-substituted tetrazines will undoubtedly continue to expand their utility in drug development and beyond.

References

- 1. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. addi.ehu.es [addi.ehu.es]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,6-Dichloro-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,6-Dichloro-1,2,4,5-tetrazine, a key intermediate in the synthesis of various nitrogen-rich compounds and a valuable tool in bioorthogonal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 3,6-Dichloro-1,2,4,5-tetrazine, due to its symmetrical structure, the NMR spectra are relatively simple.

13C NMR Data

The 13C NMR spectrum of 3,6-Dichloro-1,2,4,5-tetrazine shows a single resonance, consistent with the two equivalent carbon atoms in the tetrazine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C3 and C6 of the tetrazine ring |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

1H NMR Data

As 3,6-Dichloro-1,2,4,5-tetrazine contains no hydrogen atoms, it does not produce a 1H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,6-Dichloro-1,2,4,5-tetrazine is characterized by vibrations of the tetrazine ring and the carbon-chlorine bonds.

| Wavenumber (cm-1) | Assignment |

| ~1400 - 1500 | C=N stretching vibrations of the tetrazine ring |

| ~1000 - 1100 | Tetrazine ring breathing vibrations |

| ~700 - 800 | C-Cl stretching vibrations |

Note: The table provides approximate ranges for the characteristic absorption bands. Specific peak values can be found in the cited literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of 3,6-Dichloro-1,2,4,5-tetrazine.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring 13C NMR spectra.

Sample Preparation:

-

A few milligrams of 3,6-Dichloro-1,2,4,5-tetrazine are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

13C NMR: A standard proton-decoupled 13C NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of the carbon nuclei, and a spectral width that encompasses the expected chemical shift range for aromatic carbons.

Infrared Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation (KBr Pellet Method): [2]

-

Approximately 1-2 mg of 3,6-Dichloro-1,2,4,5-tetrazine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm-1.

Synthesis and Reactivity

3,6-Dichloro-1,2,4,5-tetrazine is a versatile precursor for a wide range of substituted tetrazines. Its synthesis and subsequent nucleophilic substitution reactions are fundamental to its application in various fields.

Synthetic Pathway

The synthesis of 3,6-Dichloro-1,2,4,5-tetrazine typically proceeds from 3,6-dihydrazino-1,2,4,5-tetrazine through chlorination.

Reactivity in Nucleophilic Aromatic Substitution

The chlorine atoms on the tetrazine ring are excellent leaving groups, making 3,6-Dichloro-1,2,4,5-tetrazine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.

References

Commercial Availability and Applications of 3,6-Dichloro-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-1,2,4,5-tetrazine is a versatile and highly reactive heterocyclic compound that has garnered significant interest in various fields of chemical research and development. Its electron-deficient tetrazine ring makes it an exceptional diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of click chemistry. This unique reactivity, coupled with its dichlorinated structure allowing for sequential functionalization, has established it as a valuable building block in organic synthesis, materials science, and bioconjugation. This technical guide provides an in-depth overview of the commercial availability of 3,6-dichloro-1,2,4,5-tetrazine, its key properties, and detailed experimental protocols for its application.

Commercial Availability

3,6-Dichloro-1,2,4,5-tetrazine is readily available from several chemical suppliers. The purity and quantities offered may vary, and it is crucial to select a grade appropriate for the intended application. Below is a summary of representative commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 792594 | 96% | 1 g |

| Chem-Impex | 07693 | ≥ 97% (HPLC) | 250 mg, 1 g, 5 g |

| TCI Chemicals | D5732 | >97.0% (HPLC) | 200 mg, 1 g |

| Synthonix, Inc | D11967 | 97.0% | Inquire for quantities |

| Oakwood Chemical | 468203 | Inquire | Inquire for quantities |

| Apollo Scientific | Inquire | Inquire | Inquire for quantities |

| ChemScene | CS-0049617 | ≥95% | Inquire for quantities |

| ECHEMI | Inquire | 99% | Inquire for quantities |

| Hyma Synthesis Pvt. Ltd | Inquire | 97% | Inquire for quantities |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and use of 3,6-dichloro-1,2,4,5-tetrazine.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₂N₄ | [1][2] |

| Molecular Weight | 150.95 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 146-151 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| CAS Number | 106131-61-7 | [1][2][3] |

Safety Information: 3,6-Dichloro-1,2,4,5-tetrazine is classified as a self-reactive solid (Type C) and is harmful if swallowed.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[3][4] Work should be conducted in a well-ventilated area or fume hood.[3][5] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3][4]

Experimental Protocols

The primary application of 3,6-dichloro-1,2,4,5-tetrazine lies in its utility as a versatile building block in organic synthesis, particularly in inverse-electron-demand Diels-Alder reactions and nucleophilic aromatic substitution (SNAr) reactions.

General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful bioorthogonal ligation technique.[6] The electron-deficient 3,6-dichloro-1,2,4,5-tetrazine readily reacts with electron-rich dienophiles, such as strained alkenes or alkynes.[7][8]

Methodology:

-

Dissolution: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or DMF).

-

Addition of Dienophile: To the stirred solution, add the dienophile (1-1.2 equivalents) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often rapid, proceeding to completion within minutes to a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyridazine (B8628806) or pyridazine (B1198779) product after nitrogen extrusion.

Protocol for Sequential Nucleophilic Aromatic Substitution (SNAr) and IEDDA Reaction

The two chlorine atoms on the tetrazine ring can be sequentially displaced by nucleophiles, allowing for the synthesis of unsymmetrically substituted tetrazines.[9] This is often followed by an IEDDA reaction for further functionalization.[9]

Methodology:

-

First SNAr Reaction: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1 equivalent) in a suitable solvent like DMF. Add the first nucleophile (e.g., an amine or thiol, 1 equivalent) and a base such as diisopropylethylamine (DIPEA). Stir at room temperature for a short duration (e.g., 10 minutes).[9]

-

Purification of Monosubstituted Tetrazine: Purify the resulting monochloro-tetrazine intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).[9] It is important to use this intermediate immediately or store it at -20 °C as it can be prone to hydrolysis.[9]

-

Second SNAr or IEDDA Reaction: The purified monochloro-tetrazine can then be subjected to a second SNAr reaction with a different nucleophile or used in an IEDDA reaction with a suitable dienophile as described in the previous protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Dichloro-1,2,4,5-tetrazine | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6-Dichloro-1,2,4,5-tetrazine in Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal "click" chemistry tool, enabling rapid and specific covalent bond formation in complex biological systems.[1][2] At the heart of this reaction is the 1,2,4,5-tetrazine (B1199680) core, an electron-deficient diene that reacts with high efficiency with electron-rich dienophiles, such as strained alkenes and alkynes.[3][4] 3,6-Dichloro-1,2,4,5-tetrazine serves as a crucial and versatile precursor for the synthesis of a wide array of functionalized tetrazines. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the tetrazine core, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][5] This allows for the tailored synthesis of tetrazine derivatives with optimized reactivity, solubility, and functionality for specific applications in bioorthogonal labeling, pre-targeted imaging, and drug delivery.

Core Principles of the IEDDA Reaction with Tetrazines

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6][7] Electron-withdrawing substituents on the tetrazine ring, such as the chlorine atoms in 3,6-dichloro-1,2,4,5-tetrazine, lower the LUMO energy, thereby accelerating the reaction.[2][7]

The general mechanism proceeds through two key steps:

-

[4+2] Cycloaddition: The tetrazine and dienophile undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[8]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) product, which can subsequently be oxidized to a pyridazine.[8]

Caption: General mechanism of the inverse electron-demand Diels-Alder (IEDDA) reaction.

Application: Synthesis of Functional Tetrazines from 3,6-Dichloro-1,2,4,5-tetrazine

Due to the high reactivity of the chlorine atoms as leaving groups, 3,6-dichloro-1,2,4,5-tetrazine is an excellent starting material for creating a diverse library of 3,6-disubstituted tetrazines via nucleophilic aromatic substitution (SNAr).[3][5] This allows for the introduction of various functional groups to tune the tetrazine's properties for specific applications.

Caption: Workflow for synthesizing functional tetrazines from 3,6-dichloro-1,2,4,5-tetrazine.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Tetrazine

This protocol describes a general procedure for the synthesis of a symmetrically 3,6-disubstituted tetrazine from 3,6-dichloro-1,2,4,5-tetrazine using a phenol (B47542) or thiol nucleophile.

Materials:

-

3,6-dichloro-1,2,4,5-tetrazine

-

Nucleophile (e.g., 4-mercaptophenol, 2 equivalents)

-

Base (e.g., triethylamine, 2.2 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dichloro-1,2,4,5-tetrazine (1 equivalent) in the anhydrous solvent.

-

Add the nucleophile (2 equivalents) to the solution.

-

Slowly add the base (2.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophile.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired 3,6-disubstituted tetrazine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The synthesis of asymmetrically substituted tetrazines can be achieved by sequential addition of different nucleophiles.

Quantitative Data: IEDDA Reaction Kinetics

The reactivity of 3,6-disubstituted tetrazines in IEDDA reactions is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups generally lead to faster reaction rates. While specific kinetic data for 3,6-dichloro-1,2,4,5-tetrazine is not extensively reported, the following table provides a comparison of second-order rate constants for various tetrazine derivatives with common dienophiles.

| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Di-(pyridin-2-yl) | Bicyclononyne (BCN) | Methanol | 118 |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | Bicyclononyne (BCN) | Methanol | 125 |

| Diphenyl | Bicyclononyne (BCN) | Methanol | 3.6 |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl) | Bicyclononyne (BCN) | Methanol | 23 |

| Di-(4-fluorophenyl) | Bicyclononyne (BCN) | Methanol | 2.7 |

| 3,6-bis(trifluoromethyl) | trans-cyclooctene (B1233481) (TCO) | Acetonitrile | >2000 |

| 3-phenyl | trans-cyclooctene (TCO) | Acetonitrile | ~300 |

Data compiled from multiple sources for comparative purposes.[9]

Application: Bioorthogonal Labeling of Proteins